molecular formula C5H4FN3O2 B8133781 5-Fluoro-2-nitropyridin-3-amine

5-Fluoro-2-nitropyridin-3-amine

Cat. No.: B8133781
M. Wt: 157.10 g/mol
InChI Key: PNSLUFROAZSUSE-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitropyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of both fluorine and nitro groups on the pyridine ring imparts distinct electronic characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitropyridin-3-amine typically involves the fluorination of 3-bromo-2-nitropyridine. This reaction is carried out using tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature . The reaction conditions are mild, and the process yields 2-fluoro-3-bromopyridine, which can then be further reacted to introduce the amino group.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using fluorinating agents like aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at elevated temperatures (450–500°C) . These methods ensure high yields and purity of the desired fluorinated products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Ammonia or amines in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-nitropyridine: Similar in structure but lacks the amino group.

    3-Fluoro-2-nitropyridine: Differently substituted but shares the nitro and fluorine groups.

    5-Fluoro-2-aminopyridine: Lacks the nitro group but has the amino and fluorine groups.

Uniqueness

5-Fluoro-2-nitropyridin-3-amine is unique due to the presence of both the nitro and amino groups on the fluorinated pyridine ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in scientific research and industry .

Properties

IUPAC Name

5-fluoro-2-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSLUFROAZSUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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